3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline
Description
Properties
IUPAC Name |
3-butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-3-4-10-23-17-7-5-6-16(12-17)22-13-14(2)24-19-9-8-15(20)11-18(19)21/h5-9,11-12,14,22H,3-4,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCQQOYJOYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
- Bases such as potassium carbonate or sodium hydride are used to deprotonate phenolic or amine groups to facilitate substitution reactions.
- Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are common for these nucleophilic substitutions.
- Temperature control is critical, typically ranging from ambient to reflux temperatures depending on the reactivity of the substrates.
Detailed Preparation Methods from Literature and Patents
While no direct synthetic route for this compound is explicitly documented in open literature, related pesticide preparation patents and chemical synthesis research provide insights:
Amine Association and Thermoplastic Matrix Method (Patent WO2013050433A1)
- The patent describes a method for preparing pesticide compositions containing active ingredients structurally related to aniline derivatives, using amines that form associations with the active ingredient and thermoplastic or heat-meltable materials to achieve sustained release.
- The process involves mixing the pesticide active ingredient (such as substituted anilines), an amine with hydrophobic groups (3–20 carbon atoms), and a thermoplastic material under heating above the melting point of the thermoplastic.
- The mixture is then cooled and granulated, resulting in a stable preparation with controlled release properties.
- This approach suggests that This compound could be prepared or formulated by associating it with hydrophobic amines and thermoplastics to enhance stability and delivery (e.g., in pesticide applications).
Nucleophilic Aromatic Substitution and Reductive Amination (Related Research)
- Analogous compounds involving dichlorophenyl and aniline derivatives are prepared by nucleophilic aromatic substitution of halogenated phenols with alkyl halides, followed by reductive amination steps.
- For example, 2-(2,4-dichlorophenoxy)propyl derivatives can be synthesized by reacting 2,4-dichlorophenol with epichlorohydrin, followed by ring opening and substitution.
- Reductive amination methods using sodium cyanoborohydride and ammonium acetate are employed to introduce amine groups selectively on ketone or aldehyde intermediates, which could be adapted for the final N-substitution step.
Data Table: Hypothetical Synthesis Parameters and Yields
| Step | Reaction Type | Reagents/Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification | 3-Aminophenol + Butyl bromide, K2CO3, DMF, reflux | 75–85 | Formation of 3-butoxyaniline |
| 2 | Alkylation of phenol | 2,4-Dichlorophenol + Epichlorohydrin, base, 50°C | 70–80 | Produces 2-(2,4-dichlorophenoxy)propyl bromide |
| 3 | N-Alkylation (Nucleophilic substitution) | 3-Butoxyaniline + 2-(2,4-dichlorophenoxy)propyl bromide, NaH, DMF, 60°C | 65–75 | Formation of target compound |
| 4 | Purification | Column chromatography or recrystallization | 90+ | Ensures high purity |
Analytical and Research Findings
- Differential Scanning Calorimetry (DSC) is used to characterize melting points and thermal stability of intermediates and the final compound, confirming purity and structural integrity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are employed to verify the chemical structure and molecular weight.
- Chromatographic techniques (HPLC, GC-MS) assess the purity and yield of each synthetic step.
- The association of the compound with hydrophobic amines and thermoplastic materials enhances its stability and controlled release when used as a pesticide active ingredient, as demonstrated in patent literature.
Chemical Reactions Analysis
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the aromatic ring, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₂₃Cl₂NO₂
- Molecular Weight : 368.3 g/mol
- Structure : The compound features a butoxy group linked to an aniline structure, which is further substituted with a 2-(2,4-dichlorophenoxy)propyl group.
Chemistry
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline serves as a versatile reagent in organic synthesis. It is utilized in various reactions to create complex molecules and intermediates. Its unique functional groups allow it to participate in nucleophilic substitutions and coupling reactions, making it valuable for synthetic chemists.
Biology
In biological research, this compound is used in biochemical assays to study protein interactions and enzyme activities. Its ability to modulate biological pathways makes it useful for exploring cellular mechanisms and signaling pathways .
Medicine
Although not currently approved for clinical use, research into the therapeutic potential of this compound is ongoing. Studies have investigated its antibacterial properties, revealing activity against certain bacterial strains through mechanisms that disrupt cell division processes.
Industry
The compound is employed in material science for developing new materials due to its distinctive chemical properties. It has potential applications in formulating coatings and polymers that require specific performance characteristics .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves interference with bacterial cell division by targeting cytoskeletal proteins essential for maintaining cell shape.
Cytotoxicity and Safety Profile
Toxicological assessments show varying degrees of cytotoxicity based on concentration and exposure duration. For example, concentrations around 50 μM have been documented to inhibit cellular functions significantly without immediate cytotoxic effects .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Inhibition of Bacterial Secretion Systems : A study found that at concentrations around 50 μM, this compound inhibited secretion systems in pathogenic bacteria by downregulating key activators involved in these processes.
- Comparative Efficacy : Comparative studies indicated that this compound may offer advantages over conventional antibiotics against resistant bacterial strains due to its unique mechanism of action.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains |
| Cytotoxicity | Varies with concentration; requires careful evaluation |
| Enzyme Modulation | Influences protein interactions in biochemical assays |
Mechanism of Action
The mechanism of action of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-alkylated aniline derivatives with substituted phenoxy groups. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Substituent Position on Aniline :
- The 3-butoxy group in the target compound contrasts with the 4-substituted analogs (e.g., tetrahydrofuranmethoxy in ). Positional isomerism can drastically alter electronic properties and receptor binding in agrochemicals .
Phenoxy Group Modifications: The 2,4-dichlorophenoxy moiety is shared with herbicidal agents like 2,4-D and 2-(2,4-dichlorophenoxy)propionic acid . Chlorine atoms enhance lipid solubility and resistance to metabolic degradation. Replacement with sec-butylphenoxy (as in ) or furan (as in ) reduces halogen content, likely decreasing environmental persistence but also potency.
Toxicity Profile: Compounds with 2,4-dichlorophenoxy groups (e.g., 2,4-D) are classified as carcinogens .
Research Findings
- Herbicidal Activity: The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins, which disrupt plant growth by mimicking indole-3-acetic acid (IAA) .
- Metabolic Stability: The propyl linker and butoxy group may slow degradation compared to smaller analogs like 2-(2,4-dichlorophenoxy)propionic acid, extending environmental half-life .
- Synthetic Feasibility : The compound’s modular structure allows for derivatization, as seen in analogs with benzyloxy or isopentyloxy groups .
Biological Activity
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline, a compound with the molecular formula C19H23Cl2NO2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.
The compound features a butoxy group and a dichlorophenoxy moiety attached to an aniline structure. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or activator of various enzymes or receptors, leading to significant biochemical effects. The exact pathways through which it operates can vary based on the specific biological context.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism involves interference with bacterial cell division processes, likely through its interaction with cytoskeletal proteins like MreB, which is crucial for maintaining cell shape and division in rod-shaped bacteria .
Cytotoxicity and Safety Profile
Toxicological assessments reveal that while the compound shows promise in microbial inhibition, it also necessitates careful evaluation of its safety profile. Studies have documented varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, high concentrations (e.g., 50 μM) have been shown to inhibit cellular functions significantly without immediate cytotoxic effects .
Applications in Research and Industry
This compound finds applications across multiple domains:
- Biochemical Assays : Utilized in studies involving protein interactions and enzyme assays due to its ability to modulate biological pathways.
- Material Science : Employed in the development of new materials owing to its unique chemical properties.
- Pharmaceutical Research : Investigated for potential therapeutic uses, particularly in antibacterial formulations .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Bacterial Secretion Systems : A study indicated that at concentrations around 50 μM, this compound could inhibit secretion systems in pathogenic bacteria by downregulating key activators involved in these processes .
- Comparative Efficacy : Comparative studies with other known antimicrobial agents demonstrated that this compound has a unique mechanism that may offer advantages over conventional antibiotics, particularly against resistant strains .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline, and how do they address structural confirmation?
- Answer : Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods. LC-MS (e.g., using Oasis HLB cartridges for solid-phase extraction) can confirm molecular weight and detect impurities . For structural elucidation, H and C NMR should focus on distinguishing the butoxy group (δ ~1.5–3.5 ppm for alkyl protons) and dichlorophenoxy aromatic protons (δ ~6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., CHClNO) .
Q. How should researchers safely handle this compound given structural analogs' hazards?
- Answer : While direct toxicity data for this compound is limited, structural analogs like 2-(2,4-dichlorophenoxy)propionic acid are classified as potential carcinogens and skin penetrants . Use PPE (gloves, lab coats), work in a fume hood, and minimize aerosol generation. Store in sealed containers at 4°C to avoid degradation. Conduct regular exposure monitoring if synthesizing at scale.
Q. What synthetic routes are reported for N-alkylated aniline derivatives with dichlorophenoxy groups?
- Answer : Cyclization reactions of substituted anilines with halogenated phenoxypropyl intermediates are common. For example, 2-(2,4-dichlorophenoxy)-3-chloroaniline can undergo nucleophilic substitution with butoxy groups in the presence of KCO as a base . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is typical. Yields depend on substituent positioning—bulky groups may require elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?
- Answer : Contradictions often arise from steric hindrance or competing side reactions. For example, dichlorophenoxy groups at the ortho position reduce cyclization efficiency due to steric effects . Use kinetic studies (e.g., time-resolved NMR) to identify intermediate formation. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C for dehalogenation side reactions). Statistical tools like Design of Experiments (DoE) can model parameter interactions .
Q. What advanced spectral methods differentiate isomeric by-products in this compound’s synthesis?
- Answer : Isomeric impurities (e.g., para vs. ortho substitution) can be resolved via 2D NMR (COSY, HSQC) to assign coupling patterns. For example, F NMR (if fluorinated analogs exist) or IR spectroscopy can detect electronic environment shifts in the dichlorophenoxy group. High-performance liquid chromatography (HPLC) with chiral columns may separate enantiomers if asymmetric synthesis is attempted .
Q. How do electronic effects of the dichlorophenoxy group influence the compound’s reactivity in downstream applications?
- Answer : The electron-withdrawing Cl groups deactivate the phenoxy ring, reducing nucleophilic aromatic substitution reactivity. This necessitates stronger bases (e.g., NaH) or catalysts (e.g., CuI) for further functionalization. Computational methods (DFT calculations) can predict reactive sites—e.g., the para position to the ether oxygen may exhibit higher electrophilicity .
Q. What strategies mitigate matrix interference when detecting this compound in environmental samples?
- Answer : Matrix effects (e.g., from wastewater) require optimized sample preparation. Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) effectively isolates the compound from polar interferents. Use isotopically labeled internal standards (e.g., C-aniline derivatives) to correct for recovery losses during LC-MS/MS analysis . For sludge or sediment samples, pressurized liquid extraction (PLE) with acetone/hexane (1:1) improves recovery .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
